Spermidic acid
Overview
Description
- Spermidic acid is a polyamine that has been studied for its role in various biological processes and its chemical properties. It is known to interact with various substrates and enzymes, influencing cellular functions.
Synthesis Analysis
- Synthesis of Spermidine Alkaloids : Catalysis-based enantioselective total synthesis methods have been developed for spermidine alkaloids like (-)-isooncinotine, incorporating a macrocyclic structure. This involves selective iron-catalyzed alkyl-aryl cross-coupling reactions and integrated ring-closing metathesis/hydrogenation sequences (Scheiper et al., 2004).
- Synthetic Approaches for Spermidine Derivatives : Various spermidine derivatives have been synthesized for studying their biological activities. These include the synthesis of (±)-N-acetyl-N(1)-deoxymayfoline and the exploration of its molecular recognition properties (Tawil et al., 1992).
Molecular Structure Analysis
- Crystal Structure Studies : The crystal structure of spermidine synthase from Synechococcus with bound polyamine substrate and product has been determined, providing insights into the molecular interactions and binding sites of spermidine (Guédez et al., 2019).
Chemical Reactions and Properties
- Polyamine Binding and Enzyme Interactions : Spermidine's role in binding with enzymes like spermidine synthase and its interactions with substrates like putrescine has been extensively studied. These studies reveal the specificity and mechanism of aminopropyl transfer reactions in spermidine synthases (Wu et al., 2007).
- Chemical Modification and Function : Spermidine's chemical modification and its impact on biological functions have been explored, highlighting its role in processes like DNA protection and enzyme inhibition (Khan et al., 1992).
Physical Properties Analysis
- Spermidine Analogs and Physical Properties : Studies on homologous series of spermidine analogs have provided insights into the physical properties of spermidine and its derivatives, including their uptake by cells and their influence on cellular growth and protein synthesis (Jorstad et al., 1980).
Chemical Properties Analysis
- Reactivity with Palladium Salts : Research on spermidine's reactivity with palladium salts has been conducted, highlighting its potential in forming complexes with biological significance and potential therapeutic applications (Navarro‐Ranninger et al., 1992).
- Hydroxycinnamic Acid Spermidine Amides : The formation of hydroxycinnamic acid-spermidine amides in pollen has been characterized, demonstrating spermidine's role in specialized metabolite production in plants (Meurer et al., 1988).
Scientific Research Applications
Reproductive Biology and Epididymal Function : Spermidine plays a crucial role in sperm maturation and storage within the male reproductive tract. Impairments in the acidification capacity of the epididymis, potentially influenced by spermidine levels, can significantly impact male fertility (Pastor-Soler, Pietrement, & Breton, 2005).
Molecular Biology and Gene Expression : Spermidine is essential for protein and nucleic acid synthesis and structure. It is a precursor of hypusine, a post-translational modification essential for the translation of certain mRNAs. The spermidine to spermine ratio is critical for normal growth and development (Pegg, 2016).
Neuroscience and Memory : Spermidine and other polyamines have been implicated in learning and memory processes. They interact with various cellular components, influencing ionic channels, protein synthesis, and cell proliferation/death. Their role in memory and cognitive diseases like Alzheimer's has been explored (Guerra, Rubin, & Mello, 2016).
Aging and Longevity : Spermidine has been identified as a potential anti-aging compound. It induces autophagy in various organisms, including yeast, nematodes, and flies, and has been associated with lifespan extension and reduced oxidative protein damage (Madeo, Eisenberg, Büttner, Ruckenstuhl, & Kroemer, 2010).
Oxidative Stress and Inflammation : Spermidine has anti-inflammatory and antioxidant properties. It reduces pro-inflammatory mediators and reactive oxygen species in macrophages and animal models, suggesting its therapeutic potential in inflammatory and oxidative disorders (Jeong et al., 2017).
properties
IUPAC Name |
4-(2-carboxyethylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQUICKDUQCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195963 | |
Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Carboxyethyl-g-aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Spermidic acid | |
CAS RN |
4386-03-2 | |
Record name | 4-[(2-Carboxyethyl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4386-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-carboxyethyl)amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOXYETHYL AMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO6U3596JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Carboxyethyl-g-aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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